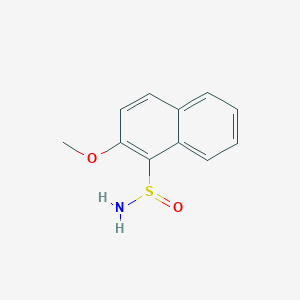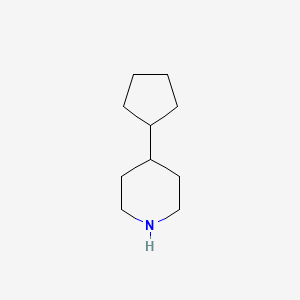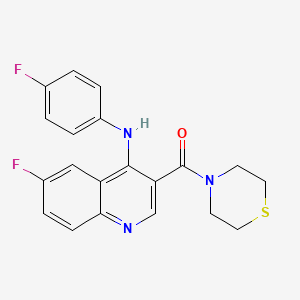amino}oxolan-3-ol CAS No. 1859534-41-0](/img/structure/B2504431.png)
4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(2-Bromophenyl)methylamino}oxolan-3-ol is an organic compound characterized by the presence of a bromophenyl group, a methylamino group, and an oxolan-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and methylamine.
Nucleophilic Substitution: 2-bromobenzyl chloride reacts with methylamine in the presence of a base such as sodium hydroxide to form 2-bromobenzylmethylamine.
Cyclization: The resulting 2-bromobenzylmethylamine undergoes cyclization with an epoxide, such as ethylene oxide, to form the oxolan-3-ol ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-3-ol moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Products include ketones or aldehydes derived from the oxolan-3-ol moiety.
Reduction: Products include phenyl derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 2-aminophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{(2-Bromophenyl)methylamino}oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the bromophenyl group suggests possible applications in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolan-3-ol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{(2-Chlorophenyl)methylamino}oxolan-3-ol
- 4-{(2-Fluorophenyl)methylamino}oxolan-3-ol
- 4-{(2-Iodophenyl)methylamino}oxolan-3-ol
Uniqueness
Compared to its analogs, 4-{(2-Bromophenyl)methylamino}oxolan-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can result in distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(2-bromophenyl)methyl-methylamino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-14(11-7-16-8-12(11)15)6-9-4-2-3-5-10(9)13/h2-5,11-12,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMSVTFFABPXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)
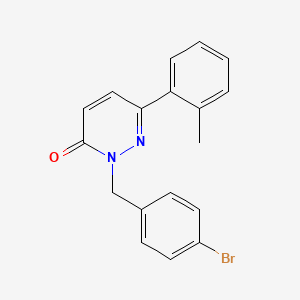
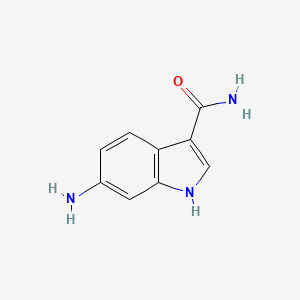
![N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2504354.png)
![1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B2504358.png)
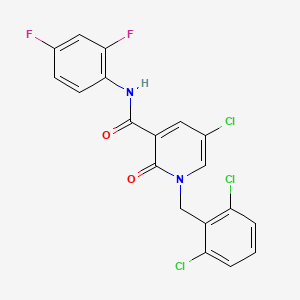
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)
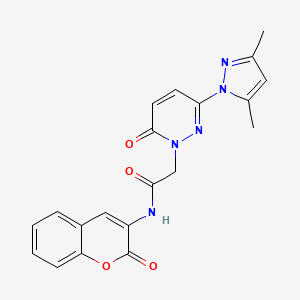
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2504363.png)
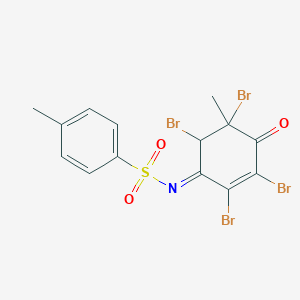
![2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2504366.png)
